molecular formula C25H21NO6 B3569339 3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Cat. No.: B3569339
M. Wt: 431.4 g/mol
InChI Key: WNGCKWWMWLDBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a chromenylphenyl group linked by an amide bond. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Chromenylphenyl Intermediate: The chromenylphenyl intermediate can be synthesized through a condensation reaction between a suitable chromone derivative and a phenylamine.

    Coupling with Trimethoxybenzoyl Chloride: The chromenylphenyl intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as tubulin or heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis in cancer cells . The compound’s trimethoxyphenyl group is known to enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also contains a trimethoxyphenyl group and inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also features a trimethoxyphenyl group.

    Combretastatin: A potent microtubule targeting agent with a similar structural motif.

Uniqueness

3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is unique due to its specific combination of the trimethoxyphenyl and chromenylphenyl groups, which may confer distinct biological activities and therapeutic potential compared to other compounds with similar structures .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-21-13-17(14-22(30-2)23(21)31-3)24(27)26-18-10-8-15(9-11-18)19-12-16-6-4-5-7-20(16)32-25(19)28/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGCKWWMWLDBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.